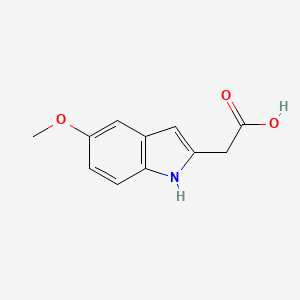

1H-Indole-2-acetic acid, 5-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

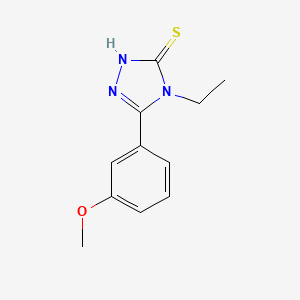

“1H-Indole-2-acetic acid, 5-methoxy-” is a derivative of indole-3-acetic acid . It belongs to the class of organic compounds known as benzoylindoles, which are organic compounds containing an indole attached to a benzoyl moiety through the acyl group . The empirical formula is C9H9NO .

Synthesis Analysis

The synthesis of indole derivatives has been widely studied. Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . A variety of indole derivatives have been synthesized for screening different pharmacological activities . For instance, 5-Methoxyindole can be prepared from 4-Methoxyphenylhydrazine hydrochloride and Ethyl levulinate .Molecular Structure Analysis

The molecular weight of “1H-Indole-2-acetic acid, 5-methoxy-” is 147.17 . The SMILES string is COc1ccc2[nH]ccc2c1 . The InChI is 1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 .Chemical Reactions Analysis

Indole derivatives have been found to be involved in various chemical reactions. For example, they can convert arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .Physical And Chemical Properties Analysis

The boiling point of 5-Methoxyindole is 176-178 °C/17 mmHg (lit.) and the melting point is 52-55 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

1H-Indole-2-acetic acid, 5-methoxy- derivative has been used in the synthesis of novel indole-benzimidazole derivatives. This synthesis involves condensing indole carboxylic acids with substituted o-phenylenediamines under specific conditions, demonstrating its utility in creating new molecular structures (Wang et al., 2016).

Interaction with Metal Ions

Research has shown that indole derivatives, such as 1H-Indole-2-acetic acid, 5-methoxy-, can form complexes with metal ions like Zn(II), Cd(II), and Pt(II). These interactions are significant for understanding the molecular behavior of indole derivatives in various chemical environments (Dendrinou-Samara et al., 1998).

Structural Analysis

The molecule 5-methoxyindole-3-acetic acid has been analyzed to understand its crystal and molecular structure. Such studies are crucial for comprehending the physical and chemical properties of indole derivatives at the molecular level (Sakaki et al., 1975).

In Vitro Studies

There is research on the in vitro antioxidant and cytotoxic properties of various indole derivatives. For example, the study of 6-methoxytetrahydro-β-carbolines, synthesized using 5-methoxytryptamine, reveals insights into their potential medicinal applications (Goh et al., 2015).

Antimicrobial Properties

Certain indole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. This illustrates the broad spectrum of applications of indole compounds in pharmaceutical research (Kalshetty et al., 2012).

Computational and Spectroscopic Studies

Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been characterized using various spectroscopic techniques and computational studies. Such research provides detailed insights into the electronic nature and potential applications of indole derivatives (Almutairi et al., 2017).

Wirkmechanismus

Target of Action

The compound 2-(5-methoxy-1H-indol-2-yl)acetic acid, also known as 1H-Indole-2-acetic acid, 5-methoxy-, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Safety and Hazards

5-Methoxyindole has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(5-methoxy-1H-indol-2-yl)acetic acid are largely derived from its indole core structure. Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with dosage .

Metabolic Pathways

The metabolic pathways involving 2-(5-methoxy-1H-indol-2-yl)acetic acid are not well-characterized. Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-(5-methoxy-1H-indol-2-yl)acetic acid is not well-characterized. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(5-methoxy-1H-indol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSUZTOXIGCANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018591-50-8 |

Source

|

| Record name | 2-(5-methoxy-1H-indol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)

![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)

![4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2426054.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)

![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)

![[(1-Benzylpyrrolidin-3-yl)methyl]urea](/img/structure/B2426066.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2426067.png)

![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)